molecular formula C12H8ClN3OS2 B13096128 5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-71-8

5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B13096128
CAS No.: 918107-71-8
M. Wt: 309.8 g/mol
InChI Key: YDYOBBFQSZVJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves multiple steps. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further functionalized to introduce the benzyl and chloroisothiazol groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with biological targets. The compound can bind to bacterial DNA, inhibiting its replication and transcription processes. This leads to the disruption of bacterial cell function and ultimately cell death . The molecular targets include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria.

Comparison with Similar Compounds

2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one can be compared with other thiadiazole derivatives, such as:

Biological Activity

5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClN3OSC_{12}H_{8}ClN_{3}OS, with a molecular weight of approximately 309.8 g/mol. The compound features a thiazole ring fused with a thiadiazole moiety, which is crucial for its biological activity.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : In vitro studies indicated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.28 to 0.52 µg/mL, indicating potent activity against these cell lines .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of key cellular processes such as DNA synthesis and cell division. The compound may interact with tubulin and other proteins involved in mitosis, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The compound exhibited:

  • Antibacterial Effects : Studies have shown that derivatives containing thiadiazole rings possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often enhanced by the presence of halogen substituents on the phenyl ring .
  • Antifungal Properties : The compound has also demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

3. Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can modulate inflammatory responses:

  • Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation can alleviate symptoms in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are highly dependent on their chemical structure. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Variations in halogen or alkyl groups can significantly impact potency and selectivity against different biological targets.
  • Positioning of Functional Groups : The orientation and type of functional groups attached to the thiadiazole or thiazole rings can enhance or diminish biological efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on MCF-7 Cells : A detailed study demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, with significant alterations in membrane potential and activation of caspases .
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential for further development as an anticancer therapeutic agent .

Properties

CAS No.

918107-71-8

Molecular Formula

C12H8ClN3OS2

Molecular Weight

309.8 g/mol

IUPAC Name

5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2

InChI Key

YDYOBBFQSZVJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.